molecular formula C11H14ClNO B2530177 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride CAS No. 2378506-62-6

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride

Cat. No.: B2530177
CAS No.: 2378506-62-6
M. Wt: 211.69
InChI Key: WFPRRSYOOVVQOF-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride is a chemical compound belonging to the isoquinolinone family. It has the molecular formula C11H14ClNO and a molecular weight of 211.69

Mechanism of Action

Target of Action

Similar compounds, such as 3,4-dihydroisoquinolin-1(2h)-one derivatives, have been reported to exhibit antioomycete activity against the phytopathogen pythium recalcitrans . Therefore, it is plausible that 2-Ethyl-1,3-dihydroisoquinolin-4-one hydrochloride may also target similar biological systems.

Mode of Action

recalcitrans . This disruption could potentially inhibit the growth and proliferation of the pathogen, thereby exerting its antioomycete activity.

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to the disruption of biological membrane systems, thereby inhibiting the growth and proliferation of the targeted organisms .

Preparation Methods

The synthesis of 2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts, which are key intermediates in its synthesis.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, particularly at the 3-position, to form various N-alkylated derivatives.

Common reagents used in these reactions include oxidizing agents like bromine and reducing agents such as sodium borohydride. The major products formed from these reactions are typically N-substituted 3,4-dihydroisoquinolinone derivatives .

Scientific Research Applications

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride has several scientific research applications:

    Chemistry: It serves as a scaffold for the synthesis of various pharmacologically active compounds.

    Biology: The compound’s derivatives exhibit biological activities, including anti-nausea, antidiabetic, and antiallergy properties.

    Medicine: Its derivatives are used in drug development for treating various conditions.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-Ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride can be compared with other similar compounds, such as:

    4-Hydroxy-2-quinolones: These compounds also exhibit interesting pharmaceutical and biological activities.

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These derivatives have similar core structures and are used in various pharmacological applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities of its derivatives.

Properties

IUPAC Name

2-ethyl-1,3-dihydroisoquinolin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO.ClH/c1-2-12-7-9-5-3-4-6-10(9)11(13)8-12;/h3-6H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRRSYOOVVQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2C(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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